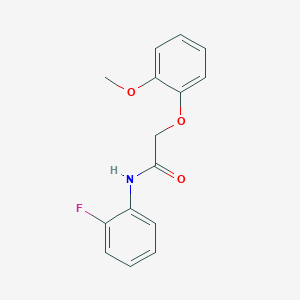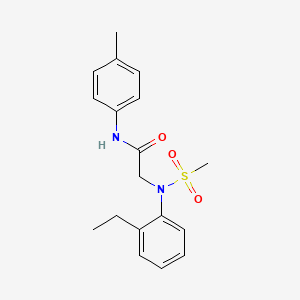![molecular formula C18H17Cl2NO B4998665 1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)
1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EF24 belongs to the curcumin analogues family and is derived from the natural compound curcumin, which is found in turmeric. EF24 has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one exerts its biological effects through multiple mechanisms of action, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of various enzymes and receptors. NF-κB is a transcription factor that plays a critical role in inflammation, and this compound has been shown to inhibit NF-κB signaling, thereby reducing inflammation. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, and this compound has been shown to activate Nrf2 signaling, thereby increasing antioxidant defense. This compound has also been shown to modulate various enzymes and receptors, including COX-2, iNOS, and PPARγ, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the activity of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. This compound is also relatively easy to synthesize, making it more accessible for scientific research. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo. These limitations need to be considered when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one, including the optimization of its synthesis and formulation, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the development of novel therapeutic agents based on this compound. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials. This compound may also have potential applications in other diseases, such as diabetes, obesity, and inflammatory bowel disease, which warrant further investigation.
Synthesemethoden
1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one can be synthesized using a multi-step process, which involves the condensation of 2,4-dichloroacetophenone with 2-ethyl-6-methylaniline, followed by the reaction with ethyl acetoacetate and subsequent cyclization to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve cardiovascular function by reducing inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2-ethyl-6-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-3-13-6-4-5-12(2)18(13)21-10-9-17(22)15-8-7-14(19)11-16(15)20/h4-11,21H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGFQCOTMXTKO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)


![5-[(3-methoxyphenoxy)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4998629.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)
![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)
